molecular formula C23H27N5O4 B2564147 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1775338-53-8

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2564147
CAS No.: 1775338-53-8
M. Wt: 437.5
InChI Key: USXMWABYDPSDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[1,6-a]azepine core fused with a 1,2,4-oxadiazole ring and an acetamide side chain substituted with a 3-isopropylphenyl group. The 5-methyl-1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the pyrimidoazepine scaffold contributes to conformational rigidity, favoring interactions with biological targets . Synthesis typically involves multi-step protocols, including cycloaddition reactions for the oxadiazole ring and condensation steps for the azepine core, as seen in analogous pyrimidine-oxadiazole hybrids . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity, with purity often exceeding 95% in optimized routes .

Properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-14(2)16-8-7-9-17(12-16)25-19(29)13-28-22(30)20(21-24-15(3)32-26-21)18-10-5-4-6-11-27(18)23(28)31/h7-9,12,14H,4-6,10-11,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMWABYDPSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the formation of the pyrimidoazepine ring system and the final acetamide linkage. Each step requires specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that compounds containing oxadiazole moieties are being investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. The oxadiazole derivatives exhibit properties that can inhibit tau aggregation and neurofibrillary tangle formation, which are hallmarks of these diseases. Specifically, the compound under discussion may act as a modulator of tau-mediated neurodegeneration .

Anticancer Activity

Compounds similar to the one described have shown promising anticancer activity. Studies have reported that oxadiazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of the cell cycle. For instance, derivatives with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 and MCF-7 .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Variations in the oxadiazole ring and substitutions on the phenyl group can significantly influence the biological activity. For example, modifications to the side chains can enhance solubility and bioavailability while maintaining or improving potency against target receptors .

Alzheimer’s Disease Treatment

A notable study focused on the use of oxadiazole-containing compounds for treating Alzheimer's disease. The findings suggested that these compounds could potentially inhibit tau aggregation and improve cognitive function in animal models. The specific compound discussed may offer a novel approach to managing symptoms associated with tauopathies due to its unique structure and mechanism of action .

Anticancer Research

In another study examining a series of oxadiazole derivatives, researchers found that certain modifications led to enhanced anticancer properties. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation. This highlights the potential of similar compounds in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

  • N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS 1775338-33-4)
    • Differences : Replaces the 3-isopropylphenyl group with a 2,4-dimethylphenyl substituent.
    • Impact : Increased steric hindrance from the dimethyl groups may reduce solubility compared to the isopropyl variant, though both retain similar binding affinities in preliminary assays .
    • Synthesis : Shared intermediate steps for the oxadiazole-pyrimidoazepine core, diverging only in the final acetamide coupling .

Pyrimidine-Oxadiazole Hybrids with Alternative Cores

  • N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60)
    • Differences : Replaces the pyrimidoazepine core with a benzo-oxazolooxazine system.
    • Impact : The benzo-oxazolooxazine core confers greater planarity, enhancing π-π stacking interactions in enzyme binding pockets. However, reduced conformational flexibility may limit adaptability to diverse targets .
    • Synthesis : Utilizes Suzuki-Miyaura coupling for pyridine-oxadiazole integration, contrasting with the cycloaddition methods for the target compound .

Compounds with Varied Oxadiazole Substituents

  • 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) Differences: Features a dihydropyrimidinone ring instead of the fully saturated pyrimidoazepine. Impact: The dihydropyrimidinone enhances hydrogen-bonding capacity but introduces instability under acidic conditions compared to the target compound’s rigid, fully saturated core . Synthesis: Relies on a three-component cycloaddition with aldehydes and urea, differing from the stepwise assembly of the target molecule .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Synthesis Method Yield (%) Purity (%)
Target Compound Pyrimido[1,6-a]azepine 3-Isopropylphenyl Cycloaddition + Condensation 60–70 >95
N-(2,4-Dimethylphenyl)-...acetamide (CAS 1775338-33-4) Pyrimido[1,6-a]azepine 2,4-Dimethylphenyl Shared Core + Varied Coupling 65–75 >97
N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-...oxazin-3-yl)methyl)acetamide Benzo-oxazolooxazine Pyridinyl-oxadiazole Suzuki Coupling 45–55 95–98
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) Dihydropyrimidinone Variable Aldehyde-Derived Three-Component Cycloaddition 50–80 90–95

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s yield (60–70%) is comparable to its dimethylphenyl analogue (65–75%) but outperforms benzo-oxazolooxazine derivatives (45–55%) due to optimized cycloaddition protocols .
  • Stability: The fully saturated pyrimidoazepine core in the target compound improves metabolic stability over dihydropyrimidinone derivatives, which are prone to ring-opening under physiological conditions .

Biological Activity

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article explores its biological activity based on available research findings.

Chemical Structure

The compound features a unique structure that combines an oxadiazole ring with a pyrimido[1,6-a]azepine core and an acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising pharmacological properties:

  • Antitumor Activity : Preliminary studies indicate that derivatives of oxadiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. The oxadiazole moiety is known for its ability to disrupt cellular processes in cancer cells .
  • Antimicrobial Properties : Compounds containing oxadiazoles have been reported to possess antibacterial and antifungal activities. The structure of the compound may enhance its ability to penetrate microbial membranes .
  • Neurological Effects : Some studies have suggested that oxadiazole derivatives can exhibit neuroprotective effects and may be useful in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Antitumor Activity

A study on oxadiazole derivatives demonstrated that certain structural modifications significantly enhance their cytotoxicity against human cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the one showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .
CompoundCell LineIC50 (µg/mL)
9A-4311.61
10HT291.98
13Jurkat<10

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole compounds has been assessed against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced activity:

  • Minimum Inhibitory Concentration (MIC) values were notably lower for compounds with specific substitutions on the phenyl ring .
CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus15
BEscherichia coli30

Neurological Activity

Research indicates that certain oxadiazole derivatives can act as antagonists at specific receptor sites implicated in pain and inflammation:

  • P2X4 Receptor Antagonism : The compound's structural components suggest potential efficacy as a selective antagonist for the P2X4 receptor . This could lead to applications in pain management.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

  • A derivative exhibiting significant antitumor properties was tested in vivo and showed promising results in reducing tumor size in murine models.
  • Another study demonstrated the antibacterial activity of an oxadiazole derivative against resistant strains of bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.